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Introduction

Fomivirsen, marketed under the trade name Vitravene®, holds a significant place in
pharmaceutical history as the first antisense oligonucleotide therapeutic to gain approval from
the U.S. Food and Drug Administration (FDA).[1][2] Developed by Isis Pharmaceuticals (now
lonis Pharmaceuticals) and licensed to Novartis, Fomivirsen was approved in 1998 for the local
treatment of cytomegalovirus (CMV) retinitis in patients with AIDS who were intolerant of or
unresponsive to other therapies.[2][3] This document provides an in-depth technical overview
of Fomivirsen's intellectual property, a detailed history of its patents, comprehensive summaries
of key experimental data, and methodologies from its development.

Intellectual Property and Patent History

The intellectual property surrounding Fomivirsen is a cornerstone of its development story,
reflecting the pioneering nature of antisense technology at the time. The core patents were held
by Isis Pharmaceuticals, which then licensed the commercialization rights to Novartis.

Key Patents

Two key U.S. patents formed the primary intellectual property protection for Fomivirsen:

o U.S. Patent 5,442,049: This patent, titled "Oligonucleotides for modulating the effects of
cytomegalovirus infections," covered the fundamental composition of matter for an antisense
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oligonucleotide that could hybridize with CMV mRNA. The claims of this patent broadly
encompassed oligonucleotides that could inhibit CMV replication. This patent has since
expired.

e U.S. Patent 5,595,978: Titled "Composition and method for treatment of CMV retinites," this
patent specifically covered the use of Fomivirsen for treating CMV retinitis through
intravitreal administration.[4] This patent was crucial for protecting the clinical application of
the drug and has also expired.[4]

A search of patent databases reveals that these patents have expired.[4]

Licensing Agreement

Isis Pharmaceuticals entered into a worldwide licensing agreement with Novartis's eye care
unit, CIBA Vision, for the commercialization of Fomivirsen.[2][5] Under this agreement, Isis was
responsible for the discovery and development of the drug, while Novartis handled marketing
and distribution.[2][5][6] Specific financial details of the upfront payments, milestones, and
royalty rates are not extensively publicized in the available search results. However, SEC filings
from Isis Pharmaceuticals confirm the partnership with Novartis Ophthalmics AG for the
worldwide distribution of Vitravene.[5][6]

Timeline of Key Events

Below is a timeline of significant events in the history of Fomivirsen:

o Early 1990s: Development of Fomivirsen (then known as ISIS 2922) begins at Isis
Pharmaceuticals.

e 1993: The first scientific article on Fomivirsen is published, demonstrating its potent anti-
CMV activity.

e August 26, 1998: Fomivirsen (Vitravene) receives FDA approval for the treatment of CMV
retinitis in AIDS patients.[4]

* November 1998: Novartis launches Vitravene in the United States.[5]

e 2002: Marketing authorization for Fomivirsen is withdrawn in the European Union.[3]
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e 2006: Marketing authorization for Fomivirsen is withdrawn in the United States.[3]

The withdrawal of Fomivirsen from the market was not due to safety or efficacy concerns but
was a commercial decision driven by the significant decline in the incidence of CMV retinitis in
AIDS patients following the advent of highly active antiretroviral therapy (HAART).[3]

Mechanism of Action

Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide.[7] Its sequence is 5'-GCG
TTT GCT CTT CTT CTT GCG-3'.[3] It functions through an antisense mechanism, specifically
targeting the messenger RNA (mRNA) of the major immediate-early region 2 (IE2) of human
cytomegalovirus (HCMV).[8][9][10]

The IE2 region of the HCMV genome is critical for regulating the expression of viral genes
essential for the production of infectious virus particles.[8][9] By binding to the complementary
sequence on the IE2 mRNA, Fomivirsen inhibits the synthesis of IE2 proteins.[8][9] This
disruption of protein production ultimately halts viral replication.[8][9]

The proposed signaling pathway for Fomivirsen's mechanism of action is illustrated in the

diagram below.
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Fomivirsen's antisense mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of

Fomivirsen.

Table 1: In Vitro Efficacy of Fomivirsen

Cell Line Assay Type IC50 (pM) Reference
Human Foreskin )

) Plague Reduction 0.03-0.2 [4]
Fibroblast
Human Foreskin Virus Antigen

_ _ ~0.34+0.25 [10]
Fibroblast Production
Human Retinal
Pigment Epithelial Plague Reduction Not Specified [11]
(RPE)
MRC-5 Not Specified Not Specified [10]

Table 2: Preclinical PI Kineti t Fomivi

Administration

Animal Model Tissue Half-life Reference
Route

Rabbit Intravitreal Vitreous 62 hours [4]

Monkey Intravitreal Retina 78 hours [11[7]

Human Intravitreal Vitreous ~55 hours [11[7]

Table 3: Clinical Trial Efficacy of Fomivirsen
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Patient Treatment .
. Endpoint Result Reference
Population Group
Newly Immediate o
] o Median time to
Diagnosed CMV Fomivirsen (165 ] 71 days [8]
o progression
Retinitis Hg)
Newly o
) Deferred Median time to
Diagnosed CMV ] 13 days [8]
T Treatment progression
Retinitis
Failed other anti-  Fomivirsen (330 Median time to
91 days [4]

CMV treatments

Hg)

progression

Detailed Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Efficacy: Plague Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a

compound.

Objective: To determine the concentration of Fomivirsen required to inhibit the formation of

CMV-induced plaques in cell culture by 50% (IC50).

Methodology:

e Cell Culture: Human foreskin fibroblast (HFF) cells are seeded in 24-well plates and grown to

confluence.

e Drug Preparation: Fomivirsen is serially diluted in cell culture medium to achieve a range of

concentrations.

« Infection: Cell monolayers are infected with a known amount of CMV.

o Treatment: After a viral adsorption period, the virus-containing medium is removed, and the

cells are overlaid with medium containing the different concentrations of Fomivirsen.
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 Incubation: The plates are incubated for a period of 7-14 days to allow for plaque formation.

» Staining and Counting: The cell monolayers are fixed and stained with crystal violet. The
number of plaques in each well is then counted.

o Data Analysis: The percentage of plaque reduction at each drug concentration is calculated
relative to untreated control wells. The IC50 value is determined by plotting the percentage of
inhibition against the drug concentration.

The workflow for a typical plague reduction assay is depicted in the following diagram.
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Workflow for a plaque reduction assay.
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Pharmacokinetic Analysis: Capillary Gel Electrophoresis
(CGE)

Capillary gel electrophoresis is a high-resolution separation technique used to quantify
oligonucleotides and their metabolites in biological samples.

Objective: To determine the concentration of Fomivirsen and its metabolites in vitreous and
retinal samples from animal models.

Methodology:

o Sample Preparation: Vitreous and retinal tissue samples are collected at various time points
after intravitreal injection of Fomivirsen. The tissues are homogenized and subjected to solid-
phase extraction to isolate the oligonucleotides.

o Capillary and Gel Preparation: A fused-silica capillary is filled with a sieving gel matrix.

o Sample Injection: The extracted sample is injected into the capillary using an electric field
(electrokinetic injection).

» Electrophoresis: A high voltage is applied across the capillary, causing the negatively
charged oligonucleotides to migrate through the gel towards the anode. Separation is based
on size, with smaller fragments moving faster.

o Detection: As the oligonucleotides pass a detection window, they are detected by UV
absorbance, typically at 260 nm.

« Quantification: The concentration of Fomivirsen and its metabolites is determined by
comparing the peak areas to those of known standards.

The logical relationship of the key steps in CGE is shown below.
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Key steps in CGE for Fomivirsen analysis.

Clinical Trial Design

The clinical trials for Fomivirsen were designed to assess its safety and efficacy in treating
CMV retinitis in AIDS patients.

Objective: To evaluate the efficacy of intravitreous Fomivirsen in delaying the progression of
newly diagnosed peripheral CMV retinitis.

Design: A multicenter, prospective, randomized, controlled clinical trial.[8]

Participants: Patients with AIDS and newly diagnosed peripheral CMV retinitis.[8]
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Intervention:

o Immediate Treatment Group: Received intravitreal injections of Fomivirsen (165 pg). The
induction phase consisted of one injection weekly for three weeks, followed by a
maintenance phase of one injection every two weeks.[8]

o Deferred Treatment Group: Treatment was deferred until there was evidence of retinitis
progression.[8]

Primary Endpoint: Time to progression of CMV retinitis, as determined by masked fundus
photography reading centers.[8]

Secondary Endpoints: Incidence of adverse events, including retinal detachment.

Conclusion

Fomivirsen represents a landmark achievement in the field of nucleic acid therapeutics,
demonstrating the viability of the antisense approach for treating human disease. Its intellectual
property and patent history reflect the innovative spirit of its developers, Isis Pharmaceuticals,
and its commercialization partner, Novartis. Although its clinical use was ultimately superseded
by advancements in HIV treatment, the preclinical and clinical data generated for Fomivirsen
laid a crucial foundation for the development of subsequent antisense drugs. The detailed
experimental protocols and quantitative data presented in this guide offer valuable insights for
researchers and professionals in the field of drug development, highlighting the rigorous
scientific process behind this pioneering therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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